Zanamivir Azide Triacetate Methyl Ester mechanism of action
Zanamivir Azide Triacetate Methyl Ester mechanism of action
This guide details the technical specifications, synthetic utility, and structural mechanism of Zanamivir Azide Triacetate Methyl Ester (CAS: 130525-58-5).
Perspective: This molecule is not the active pharmaceutical ingredient (API) itself but the critical "Gateway Intermediate" in the synthesis of Zanamivir (Relenza). Its "Mechanism of Action" is defined by its role as a masked, lipophilic precursor that enables the introduction of the essential C-4 guanidino group.
Mechanism of Synthesis, Activation, and Structural Utility
Executive Summary
Zanamivir Azide Triacetate Methyl Ester (Methyl 5-acetamido-4-azido-2,3,4,5-tetradeoxy-D-glycero-D-galacto-non-2-enopyranosonate triacetate) is the fully protected, lipophilic precursor to the neuraminidase inhibitor Zanamivir.
While Zanamivir functions by inhibiting the viral neuraminidase enzyme via a strong electrostatic interaction, this azide intermediate serves a chemical mechanism : it masks the polarity of the parent sialic acid to allow organic solvent solubility and provides the electrophilic "handle" (the azide) for the late-stage introduction of the guanidine group.
Molecular Architecture & Properties
This molecule represents a "locked" state of the drug, where every reactive center is protected or masked.
| Feature | Chemical Group | Function / Mechanism |
| Core Scaffold | 2,3-dehydro-Neu5Ac | Mimics the transition state of sialic acid cleavage by neuraminidase. |
| C-4 Position | Azide (-N₃) | The Critical Warhead Precursor. A bio-orthogonal group that replaces the hydroxyl; it is non-basic and uncharged, serving as a placeholder for the eventual guanidine. |
| C-1 Position | Methyl Ester (-COOMe) | Carboxyl Protection. Masks the acidic charge, preventing zwitterion formation and increasing solubility in organic solvents (DCM, EtOAc). |
| C-7,8,9 Chain | Triacetate (-OAc) | Hydroxyl Protection. Increases lipophilicity and prevents side reactions during the guanidinylation steps. |
Mechanism of Action: Synthetic Transformation
The primary "action" of this molecule is its controlled transformation into Zanamivir. This occurs via a three-stage "Unlock and Activate" mechanism.
Stage 1: The Azide "Handle" Installation (Formation)
The azide is introduced via a nucleophilic ring-opening of an oxazoline intermediate. This ensures the correct stereochemistry at C-4.
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Mechanism: The oxazoline ring (formed between C-5 amide and C-4) is opened by trimethylsilyl azide (TMSN₃).[1]
-
Outcome: Inversion of configuration or retention depending on conditions, locking the nitrogen at C-4.
Stage 2: The Staudinger/Reduction "Switch"
The azide is inert to most conditions but highly reactive to phosphines or hydrogenation.
-
Reaction:
-
Protocol: The azide is reduced to the C-4 Amine . This is the "arming" step, converting a non-nucleophilic group into a nucleophile ready for functionalization.
Stage 3: Guanidinylation (The Binding Key)
The newly formed amine reacts with a guanylating agent (e.g., 1,3-bis(tert-butoxycarbonyl)-2-methylthiopseudourea).[2]
-
Significance: This installs the Guanidine group, which is the defining feature of Zanamivir's high potency (binding affinity
nM).
Visualization: The Synthetic Activation Pathway
Caption: The "Gateway" role of the Azide Intermediate in transforming Sialic Acid into Zanamivir.
Structural Biology & SAR: Why the Azide is Inactive
It is crucial to understand why this intermediate is not a drug candidate itself. The Mechanism of Action of Zanamivir relies on specific electrostatic interactions that the Azide cannot fulfill.
The Binding Pocket Logic
Influenza Neuraminidase has a conserved active site with a "Guanidine-Binding Pocket" composed of acidic residues (Glu 119, Glu 227, Asp 151).
-
Zanamivir (Active): The C-4 Guanidine is positively charged at physiological pH. It forms a salt bridge and hydrogen bond network with the anionic carboxylates of Glu 119 and Glu 227. This interaction anchors the drug.
-
Azide Intermediate (Inactive): The Azide group (
) is overall neutral and lacks a protonatable hydrogen. It cannot form the salt bridge .-
Result: The binding affinity drops by orders of magnitude.
-
Sterics: The triacetate and methyl ester groups structurally clash with the tight active site pocket, further preventing binding until removed.
-
Visualization: SAR Logic (Azide vs. Guanidine)
Caption: Structural Activity Relationship (SAR) explaining the necessity of converting the Azide to Guanidine.
Experimental Protocols
The following protocols outline the synthesis and subsequent transformation of the Azide intermediate. These are based on standard optimization of the Chandler et al. route.
Protocol A: Synthesis of Zanamivir Azide Triacetate Methyl Ester
Objective: Install the azide at C-4 via oxazoline ring opening.
-
Starting Material: Methyl N-acetyl-4,7,8,9-tetra-O-acetyl-neuraminate (fully acetylated sialic acid methyl ester).
-
Oxazoline Formation:
-
Dissolve starting material in dry Dichloromethane (DCM).
-
Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) at 0°C under Argon.
-
Stir for 2 hours. Monitor by TLC (formation of the bicyclic oxazoline).
-
-
Azidolysis (The Critical Step):
-
Workup:
-
Quench with saturated NaHCO₃. Extract with DCM.
-
Purify via Silica Gel Chromatography (Hexane:EtOAc gradient).
-
Yield: Expect 70-85% of the Azide Triacetate Methyl Ester as a white/yellowish solid.
-
Protocol B: Reduction and Guanidinylation (Activation)
Objective: Convert the Azide Intermediate to the Guanidine precursor.[2]
-
Reduction:
-
Dissolve Zanamivir Azide Triacetate Methyl Ester in Methanol.
-
Add Lindlar Catalyst (Pd/CaCO₃/Pb) (5 wt%).
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Stir under H₂ atmosphere (1 atm) for 3 hours.
-
Check: Disappearance of Azide peak in IR (~2100 cm⁻¹).
-
Filter catalyst to obtain the crude amine.
-
-
Guanidinylation:
-
Dissolve the crude amine in DMF/THF.
-
Add N,N'-Bis-Boc-1-guanylpyrazole or 1,3-bis(tert-butoxycarbonyl)-2-methylthiopseudourea (1.2 eq).
-
Add HgCl₂ (promoter) and Triethylamine (base).
-
Stir at Room Temperature for 12 hours.
-
-
Deprotection (Final Step to Zanamivir):
-
Treat with NaOMe/MeOH (removes acetates).[2]
-
Treat with aqueous NaOH (hydrolyzes methyl ester).
-
Treat with TFA/DCM (removes Boc groups from guanidine).
-
References
-
Chandler, M., et al. (1995).[6] "Synthesis of the potent influenza neuraminidase inhibitor 4-guanidino Neu5Ac2en." Journal of the Chemical Society, Perkin Transactions 1, 1173-1180. Link
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von Itzstein, M., et al. (1993). "Rational design of potent sialidase-based inhibitors of influenza virus replication." Nature, 363, 418–423. Link
-
Andrews, D. M., et al. (1999). "Synthesis and influenza virus sialidase inhibitory activity of analogues of 4-guanidino-Neu5Ac2en (Zanamivir) modified in the glycerol side chain." European Journal of Medicinal Chemistry, 34(7-8), 563-574. Link
-
PubChem Compound Summary. (2024). "Zanamivir Azide Triacetate Methyl Ester (CID 11070487)."[7] National Center for Biotechnology Information. Link
-
Shie, J. J., et al. (2016). "Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction." Organic Letters, 18(19), 5038-5041. Link
Sources
- 1. Catch, Cut, or Block? Versatile 4‐N‐Derivatized Sialyl Glycosides for Influenza Virus Neuraminidase Detection and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zanamivir - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Zanamivir? [synapse.patsnap.com]
- 5. What is Zanamivir used for? [synapse.patsnap.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Zanamivir Azide Triacetate Methyl Ester | C18H24N4O10 | CID 11070487 - PubChem [pubchem.ncbi.nlm.nih.gov]
